4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol
Description
Properties
IUPAC Name |
4-fluoro-3-(2,2,2-trifluoroethylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMBWZVEVFTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)NCC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228996-51-7 | |
| Record name | 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenolic hydroxyl group acts as a nucleophile in alkaline conditions. Key transformations include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form ether derivatives.
-
Acylation : Forms esters with acetyl chloride in pyridine, yielding acetylated products .
Example :
Reductive Amination
The trifluoroethylamino group participates in reductive amination with aldehydes/ketones under hydrogenation conditions (H₂/Pd-C or NaBH₃CN). This reaction expands the compound’s utility in synthesizing secondary amines for pharmaceutical intermediates .
Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 72 |
| H₂ (1 atm), Pd-C | EtOAc | 50°C | 85 |
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoroethyl and fluorine groups direct EAS to the para position of the hydroxyl group. Notable reactions:
Regioselectivity :
Oxidation Reactions
The phenolic group oxidizes to quinones under strong oxidizing agents:
Product Stability :
Quinones derived from this compound show enhanced electrochemical activity due to fluorine’s inductive effect .
Coordination Chemistry
The amino and hydroxyl groups act as bidentate ligands for transition metals (e.g., Ni, Cu). Complexes exhibit catalytic activity in cross-coupling reactions .
Example Ni Complex :
Functionalization of the Trifluoroethyl Group
The -CF₃ group undergoes radical-mediated C-F bond activation. Recent studies highlight:
-
Photocatalytic Defluorination : Using Ir/Ni catalysts under blue light to replace CF₃ with alkyl/aryl groups .
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Nucleophilic Displacement : Limited reactivity due to CF₃’s strong electron-withdrawing nature .
Mechanistic Insights
-
Electronic Effects : The -CF₃ group decreases electron density at the aromatic ring, favoring electrophilic substitution at activated positions .
-
Steric Hindrance : The bulky trifluoroethylamino group limits reactivity at the ortho position .
This compound’s versatility in nucleophilic, electrophilic, and coordination-driven reactions positions it as a critical building block in medicinal and materials chemistry.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of pharmaceutical agents. Its fluorinated structure enhances metabolic stability and binding affinity to biological targets.
Enzyme Inhibition Studies
Research has demonstrated that 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
- Case Study : A study indicated that this compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. The introduction of the trifluoroethyl group significantly increased the binding affinity compared to non-fluorinated analogs.
Antimicrobial Activity
Preliminary tests show that derivatives of this compound possess antimicrobial properties against various bacterial strains.
- Table 1: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Pseudomonas aeruginosa | 100 µM |
Materials Science
In materials science, 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is explored for its potential in developing advanced materials with unique properties.
Polymer Development
The compound is used in the formulation of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
- Case Study : Research has shown that polymers synthesized with this compound demonstrate superior performance in harsh chemical environments compared to traditional polymers.
Biological Studies
This compound serves as a probe in biological assays to study enzyme activity and protein interactions.
Binding Studies
Studies indicate that complexes formed with metal ions using this compound as a ligand show promising results in binding studies with biomolecules.
- Table 2: Binding Affinity of Metal Complexes
| Metal Ion | Binding Affinity (K_d) | Application Area |
|---|---|---|
| Zn(II) | 10 nM | Enzyme activity modulation |
| Cu(II) | 20 nM | Antioxidant studies |
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoroethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can influence various biochemical processes, including signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical differences between the target compound and analogous fluorinated phenols:
Key Observations :
This enhances interactions with biological targets like enzymes or receptors . Chiral analogs (e.g., the ethanol derivative in ) exhibit stereospecific bioactivity, whereas the target compound lacks chirality, simplifying synthesis but limiting enantiomer-specific applications.
Physicochemical Properties: The phenolic -OH group in the target compound improves water solubility compared to non-hydroxylated analogs (e.g., trifluoromethylphenyl amides in ). Lipophilicity: The trifluoroethyl group increases logP values relative to non-fluorinated analogs, enhancing membrane permeability—a critical factor in agrochemical design .
Synthetic Routes: The target compound may be synthesized via nucleophilic substitution of 4-fluoro-3-aminophenol with 2,2,2-trifluoroethylating agents, analogous to methods for trifluoromethylphenyl amides (e.g., using THF and acid chlorides at 0–65°C ).
Biological Activity: Fluorinated phenols are prominent in insecticidal and fungicidal applications due to fluorine’s ability to resist metabolic degradation . The trifluoroethylamino group in the target compound may enhance binding to acetylcholinesterase in pests, as seen in related trifluoromethylphenyl amides . In contrast, boron-containing analogs (e.g., ) are tailored for optoelectronic or catalytic uses rather than bioactivity.
Biological Activity
4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is a fluorinated organic compound with significant potential in biological applications. Its unique structure, characterized by the presence of fluorine and trifluoroethyl groups, enhances its biochemical interactions and makes it a valuable compound in medicinal chemistry and enzyme studies. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C8H7F4NO
- Molecular Weight : 209.14 g/mol
The compound is synthesized through the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine. This synthesis can be optimized using various catalysts and solvents to improve yield and purity.
The biological activity of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is largely attributed to its interaction with specific enzymes and receptors. The presence of fluorinated groups enhances its lipophilicity and binding affinity to biological targets. This compound has been shown to modulate various biochemical pathways, influencing signal transduction and metabolic regulation .
Enzyme Interactions
Research indicates that 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol acts as an enzyme inhibitor in several metabolic pathways. Its structural characteristics allow it to mimic substrate interactions and inhibit enzyme activities effectively. For example, studies have shown that fluorinated phenolic compounds can significantly enhance the potency of inhibitors against specific targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel .
Case Studies
- CFTR Modulation : In a study investigating CFTR potentiators and inhibitors, analogs of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol were tested for their ability to enhance ion flux in patient-derived cell lines. The findings demonstrated that certain derivatives exhibited improved binding affinity and functional modulation compared to non-fluorinated analogs .
- Antioxidant Activity : Another research effort focused on the antioxidant properties of fluorinated phenolic compounds. The results indicated that these compounds could scavenge free radicals effectively, thereby providing protective effects against oxidative stress in cellular models .
Comparative Analysis
The biological activity of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol can be compared with other similar fluorinated compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol | Structure | Enzyme inhibitor | Enhanced lipophilicity |
| 4-Fluoro-3-(trifluoromethyl)phenol | Structure | Antioxidant | Similar mechanism |
| 4-Fluorophenol | Structure | Moderate inhibitor | Less effective than derivatives |
Applications in Medicine
Due to its unique properties, 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is being explored as a precursor for drug development. Its ability to modulate enzyme activity makes it a candidate for treating diseases linked to enzyme dysfunctions. Furthermore, the incorporation of fluorine into drug molecules has been shown to improve bioavailability and metabolic stability .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol, and how do they influence its handling in experimental settings?
- The compound has the molecular formula C₉H₁₂F₄N₂O (exact mass: 234.08 g/mol) and CAS number 1499207-49-6 . It is a chiral phenolic derivative with a trifluoroethylamine substituent. The fluorine atoms and phenolic hydroxyl group contribute to its polarity, requiring storage in anhydrous conditions to prevent hydrolysis. Analytical characterization typically employs ¹H/¹⁹F NMR to resolve fluorinated regions and HPLC-MS for purity assessment .
Q. What synthetic routes are reported for 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol?
- A common approach involves nucleophilic aromatic substitution on 4-fluoro-3-nitrophenol, followed by reduction of the nitro group and subsequent alkylation with 2,2,2-trifluoroethyl iodide. Alternative routes may use palladium-catalyzed coupling for regioselective amine introduction . Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- X-ray crystallography is ideal for resolving stereochemistry, while FT-IR confirms the phenolic O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 235.08) and isotopic patterns from fluorine .
Advanced Research Questions
Q. What strategies mitigate conflicting data in biological activity assays involving this compound?
- Discrepancies in IC₅₀ values (e.g., carbonic anhydrase inhibition) may arise from assay conditions (pH, buffer composition) or impurities. Use HPLC-purified batches (>98% purity) and control for solvent effects (e.g., DMSO ≤0.1%). Parallel assays with reference inhibitors (e.g., acetazolamide) and dose-response validation are recommended .
Q. How does the trifluoroethylamine group influence target binding and pharmacokinetics?
- The CF₃ group enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity (logP ~1.8), improving blood-brain barrier penetration. Its electron-withdrawing nature strengthens hydrogen bonding with targets (e.g., kinases or GPCRs) while reducing basicity (pKa ~8.5) for optimal solubility at physiological pH .
Q. What computational methods are suitable for studying conformational dynamics of this compound?
- Density Functional Theory (DFT) optimizes ground-state geometries, while Molecular Dynamics (MD) simulations (e.g., AMBER or GROMACS) predict solvent interactions and ligand-protein binding poses. Focus on the rotation barrier of the trifluoroethylamino group to assess steric effects on binding .
Q. Are there known polymorphs or solid-state forms of this compound, and how do they affect formulation?
- While polymorphic data are limited, related trifluoroethyl derivatives exhibit multiple crystalline forms. Screen for polymorphs using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Amorphous dispersions with polymers (e.g., PVP) may enhance bioavailability .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quench reactions with aqueous NH₄Cl to isolate intermediates .
- Biological Assays : Pre-equilibrate the compound in assay buffers to avoid precipitation. For in vivo studies, consider prodrug strategies (e.g., acetylated phenol) to improve absorption .
- Safety : Handle with nitrile gloves and under fume hoods; the compound may release toxic HF upon thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
